
1-Isopropylpiperazin-2-one chemical structure
and properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Isopropylpiperazin-2-one

Cat. No.: B1590891 Get Quote

An In-Depth Technical Guide to 1-Isopropylpiperazin-2-one: Structure, Properties, and

Synthetic Strategies

Introduction
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged

scaffold" due to its frequent appearance in a wide array of pharmacologically active

compounds.[1][2] Its unique physicochemical properties—including its ability to modulate

aqueous solubility and its basicity, which allows for salt formation—make it an invaluable tool

for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within

this class, the piperazin-2-one motif, a lactam derivative of piperazine, offers a rigidified

structure with specific hydrogen bonding capabilities, making it a compelling building block in

drug design.[3]

This technical guide provides a comprehensive overview of 1-Isopropylpiperazin-2-one, a

specific derivative of this important scaffold. Designed for researchers, medicinal chemists, and

drug development professionals, this document delves into the compound's chemical structure,

predicted physicochemical and spectroscopic properties, plausible synthetic routes, and its

potential applications in modern drug discovery. While experimental data for this specific

molecule is not extensively documented in public literature, this guide synthesizes information

from related analogues and foundational chemical principles to provide a robust and

scientifically grounded resource.
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Part 1: Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its structure. 1-Isopropylpiperazin-2-
one is characterized by a six-membered piperazin-2-one ring, where the nitrogen atom at

position 1 is substituted with an isopropyl group.

Chemical Structure:

Core Scaffold: Piperazin-2-one

Substitution: An isopropyl group (-CH(CH₃)₂) is attached to the nitrogen atom at the 1-

position. The nitrogen at the 4-position is a secondary amine, and there is a carbonyl group

at the 2-position.

Key Identifiers:

Identifier Value Source

IUPAC Name 1-isopropylpiperazin-2-one -

CAS Number 59702-10-2 [4][5]

Molecular Formula C₇H₁₄N₂O -

Molecular Weight 142.20 g/mol -

Part 2: Physicochemical and Spectroscopic
Properties
A thorough understanding of a compound's properties is critical for its application in research

and development. The following sections detail the predicted spectroscopic profile of 1-
Isopropylpiperazin-2-one, providing a theoretical baseline for experimental characterization.

Predicted Spectroscopic Profile
The interpretation of spectroscopic data is essential for structure elucidation and confirmation.

[6] Based on the known structure of 1-Isopropylpiperazin-2-one, its key spectral features can

be reliably predicted.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the different proton environments in the molecule.

Isopropyl Group:

A septet (a signal split into seven lines) integrating to 1H, expected around δ 3.0-3.5 ppm.

This signal corresponds to the -CH proton, which is coupled to the six protons of the two

methyl groups.

A doublet (a signal split into two lines) integrating to 6H, expected around δ 1.0-1.2 ppm.

This signal represents the two equivalent -CH₃ groups, coupled to the single -CH proton.

Piperazinone Ring Protons:

The four methylene (-CH₂-) protons on the ring are diastereotopic and will likely appear as

complex multiplets. We can predict their approximate regions:

A multiplet for the 2H of the -N(H)-CH₂- group.

A multiplet for the 2H of the -C(=O)-CH₂- group, likely shifted further downfield due to the

deshielding effect of the adjacent carbonyl.

A broad singlet for the N-H proton of the secondary amine, whose chemical shift is

solvent-dependent but typically appears between δ 1.5-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six unique carbon signals, as

the two methyl groups of the isopropyl substituent are chemically equivalent.

Carbonyl Carbon: A signal in the δ 165-175 ppm range, characteristic of an amide carbonyl.

Isopropyl Carbons: One signal for the -CH carbon around δ 45-55 ppm and one signal for

the two -CH₃ carbons around δ 18-22 ppm.

Ring Carbons: Three distinct signals for the methylene carbons of the piperazinone ring,

expected in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional

groups.[7]
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Amide C=O Stretch: A strong, sharp absorption band is predicted in the region of 1640-1680

cm⁻¹. This is a highly characteristic peak for a cyclic amide (lactam).

N-H Stretch: A moderate, somewhat broad peak around 3200-3400 cm⁻¹ corresponding to

the stretching vibration of the secondary amine (N4-H).

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl and

ring methylene groups.

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak

would provide the molecular weight.

Molecular Ion (M⁺): A peak at m/z = 142.20. High-resolution mass spectrometry would

confirm the elemental composition of C₇H₁₄N₂O.[6]

Key Fragmentation: A prominent fragment would likely be the loss of the isopropyl group (M-

43), resulting in a peak at m/z = 99. Another common fragmentation would be the loss of a

propyl radical from the isopropyl group, leading to a fragment at m/z=99.

Part 3: Synthesis and Derivatization
Efficient and modular synthetic routes are crucial for exploring the chemical space around a

core scaffold. While a specific, published synthesis for 1-Isopropylpiperazin-2-one is not

readily available, a reliable protocol can be designed based on well-established methods for

constructing the piperazin-2-one ring system.[3][8][9]

Rationale for Synthetic Design
The proposed synthesis follows a classical and robust two-step approach: (1) selective N-

acylation of a diamine precursor, followed by (2) an intramolecular nucleophilic substitution to

form the lactam ring. This strategy is widely used because it allows for diversification at multiple

points. The choice of the starting diamine (N-isopropylethylenediamine) and the acylating agent

can be easily varied to produce a library of analogues for structure-activity relationship (SAR)

studies.

Proposed Synthetic Protocol: Two-Step Cyclization
Step 1: N-acylation of N-isopropylethylenediamine
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To a stirred solution of N-isopropylethylenediamine (1.0 eq.) in a suitable aprotic solvent

(e.g., dichloromethane, DCM) at 0 °C, add triethylamine (1.1 eq.) to act as a base.

Slowly add a solution of chloroacetyl chloride (1.0 eq.) in DCM dropwise to the reaction

mixture, maintaining the temperature at 0 °C. The less sterically hindered primary amine is

expected to react preferentially.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress

by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude intermediate, 2-chloro-N-(2-(isopropylamino)ethyl)acetamide.

This intermediate can be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as acetonitrile or

dimethylformamide (DMF).

Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or cesium carbonate

(2.0 eq.), to the solution.[3] The base deprotonates the secondary amine, facilitating the

intramolecular cyclization.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring for the

consumption of the starting material by TLC or LC-MS.

After cooling to room temperature, filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Purify the resulting crude product by silica gel column chromatography (using a gradient of

ethyl acetate in hexanes or methanol in DCM) to afford pure 1-Isopropylpiperazin-2-one.
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Synthetic Workflow Diagram

N-isopropylethylenediamine
+

Chloroacetyl Chloride
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Potassium Carbonate
(Base)

Step 2: Intramolecular Cyclization
(Acetonitrile, 85°C)

2-chloro-N-(2-(isopropylamino)ethyl)acetamideCrude Intermediate

1-Isopropylpiperazin-2-onePurified Product

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-Isopropylpiperazin-2-one.

Part 4: Relevance in Medicinal Chemistry and Drug
Discovery
The true value of a chemical scaffold is demonstrated by its utility in creating biologically active

molecules. The piperazine and piperazinone cores are prolific in this regard, forming the

structural basis of numerous approved drugs and clinical candidates.[2][10][11][12]

The Piperazinone Scaffold in Biologically Active
Molecules
Piperazine derivatives have been successfully developed for a wide range of therapeutic

targets, with applications including antipsychotic, antidepressant, and anxiolytic agents that

often act on central nervous system pathways.[10][11] More recently, derivatives have shown

promise in oncology, with some acting as potent inhibitors of critical cellular processes.[13][14]

For instance, certain arylamide derivatives containing a piperazine moiety have been identified

as inhibitors of tubulin polymerization, a validated target for anticancer drugs.[13] Other

scaffolds incorporating piperidinone (a related lactam) have yielded potent inhibitors of the

MDM2-p53 protein-protein interaction, a key pathway in cancer suppression.[15]

1-Isopropylpiperazin-2-one serves as a valuable starting point for creating novel derivatives

for several reasons:
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Vector for Diversity: The secondary amine at the N4 position provides a reactive handle for

introducing a wide variety of substituents, enabling the exploration of SAR.

Modulation of Properties: The isopropyl group at N1 provides a degree of lipophilicity that

can be crucial for cell permeability and target engagement.

Structural Rigidity: The lactam structure reduces the conformational flexibility compared to a

simple piperazine, which can lead to higher binding affinity and selectivity for a biological

target.

Role in the Drug Discovery Pipeline
The use of privileged scaffolds like 1-Isopropylpiperazin-2-one is a key strategy in modern

drug discovery to accelerate the identification of high-quality lead compounds.
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Caption: Role of a core scaffold in the drug discovery pipeline.

Conclusion
1-Isopropylpiperazin-2-one represents a structurally simple yet powerful building block for

medicinal chemistry and drug discovery. While specific experimental data on this compound is

sparse, its identity is clearly defined by its structure and CAS number. By applying fundamental

principles of spectroscopy and organic synthesis, we can confidently predict its properties and

outline a robust method for its preparation. Its true potential lies in its role as a versatile
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scaffold, offering multiple points for chemical modification to generate novel compound

libraries. The proven success of the broader piperazinone class in producing clinically relevant

molecules underscores the value of 1-Isopropylpiperazin-2-one as a starting point for the

development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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